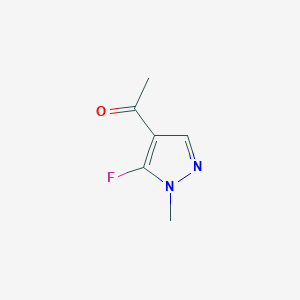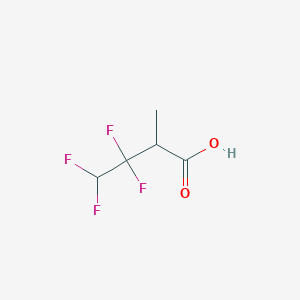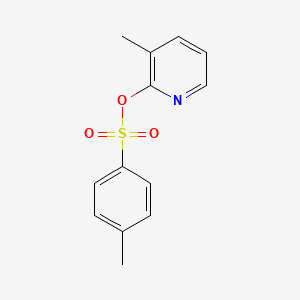![molecular formula C14H19Cl2N B2815901 4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride CAS No. 2413903-87-2](/img/structure/B2815901.png)
4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2413903-87-2 . It has a molecular weight of 272.22 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula 1S/C14H18ClN.ClH/c15-13-3-1-2-12 (10-13)14 (6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 272.22 and a CAS Number of 2413903-87-2 .Scientific Research Applications
Anticancer and Antituberculosis Studies
A study explored the synthesis of piperazine derivatives with 1-(4-Chlorophenyl) cyclopropyl], revealing significant in vitro anticancer and antituberculosis activities against specific cell lines and tuberculosis strains. This research demonstrates the compound's potential in developing treatments for cancer and tuberculosis, highlighting its relevance in pharmaceutical research (Mallikarjuna, Padmashali, & Sandeep, 2014).
Synthesis and Labeling Studies
Another study focused on the synthesis and labeling of neuroleptic butyrophenones, including derivatives of the mentioned compound, for metabolic studies. These compounds were synthesized for labeling with carbon-14, aiding in the understanding of their metabolic pathways and interactions within biological systems (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
Cytotoxic and Anticancer Agents
Research into 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds uncovered a novel class of cytotoxic and anticancer agents. This study provided insights into the compound's potential for treating various cancers, emphasizing the importance of structural modifications for enhanced therapeutic effects (Dimmock et al., 1998).
Structural and Electronic Properties
A detailed analysis of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride's synthesis, structure, and electronic properties through theoretical and experimental investigations. This research provides a comprehensive understanding of the compound's molecular structure, offering valuable information for drug development processes (Bhat, Lone, Butcher, & Srivastava, 2018).
Impurity Analysis
An investigation into the impurities of cloperastine hydrochloride, a related piperidine derivative, was conducted to develop a quantitative HPLC method for their identification and quantification. This research highlights the importance of purity analysis in the pharmaceutical industry to ensure drug safety and efficacy (Liu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, 1-(3-chlorophenyl)piperazine, is known to act as an agonist at the 5-ht2c serotonin receptor .
Mode of Action
If it shares a similar mechanism with 1-(3-Chlorophenyl)piperazine, it might interact with its target receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
If it acts similarly to 1-(3-Chlorophenyl)piperazine, it might influence serotonin signaling pathways .
Result of Action
If it acts similarly to 1-(3-Chlorophenyl)piperazine, it might lead to changes in cellular responses mediated by the 5-HT2c serotonin receptor .
properties
IUPAC Name |
4-[1-(3-chlorophenyl)cyclopropyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN.ClH/c15-13-3-1-2-12(10-13)14(6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAPZUBYFKKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)
![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)



![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2815829.png)

![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2815833.png)
![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)
![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)